molecular formula C14H15N5O4 B2990333 2-(pyrazine-2-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide CAS No. 1396815-52-3

2-(pyrazine-2-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide

カタログ番号: B2990333
CAS番号: 1396815-52-3
分子量: 317.305
InChIキー: FIVIDZGCPVAJSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound integrates a pyrazine carboxamide core linked to an oxazole ring and a tetrahydrofuran (THF) methyl group. Pyrazine carboxamides are notable for their role in medicinal chemistry, often exhibiting antimicrobial, antimycobacterial, and enzyme-inhibitory activities . The oxazole moiety contributes to electron-rich aromatic interactions, while the THF substituent may enhance solubility and bioavailability compared to purely aromatic analogs . Structural characterization of such compounds typically employs NMR, elemental analysis, and crystallography, as seen in related derivatives .

特性

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4/c20-12(17-6-9-2-1-5-22-9)11-8-23-14(18-11)19-13(21)10-7-15-3-4-16-10/h3-4,7-9H,1-2,5-6H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVIDZGCPVAJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(pyrazine-2-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide, a compound with the CAS number 1396815-52-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of pyrazine derivatives with tetrahydrofuran-based amines. The general synthetic route includes:

  • Formation of the pyrazine core : Utilizing appropriate carboxylic acids and amines.
  • Coupling reactions : Employing coupling agents like HATU to facilitate the formation of amide bonds.
  • Final modifications : Introducing functional groups to enhance biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrazine carboxamides exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazine derivatives possess inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging between 0.5 to 5 µg/mL .

Antitumor Activity

The compound has been evaluated for its potential as an antitumor agent. In vivo studies demonstrated that it effectively inhibited tumor growth in xenograft models of non-small cell lung cancer (NSCLC) by targeting EML4-ALK fusion proteins, a common mutation in this cancer type. The administration of similar compounds resulted in notable tumor regression, indicating a promising therapeutic application .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the oxazole and pyrazine rings significantly influence the biological activity of the compound. For example:

  • Substituent Variations : Different alkyl or aryl groups at the N-position of the pyrazine moiety can enhance potency against specific targets.
  • Functional Group Impact : The presence of electron-withdrawing groups has been correlated with increased activity against bacterial strains.

Case Studies

  • Study on Antitubercular Activity : A series of pyrazine derivatives were synthesized and tested for their ability to inhibit Mtb. Among these, compounds with a tetrahydrofuran substituent showed enhanced activity compared to their counterparts lacking this feature, suggesting that this moiety may play a critical role in bioactivity .
  • Inhibition of ALK : A study focused on the inhibition of ALK in NSCLC models demonstrated that compounds structurally related to 2-(pyrazine-2-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide exhibited IC50 values in the nanomolar range, highlighting their potential as targeted therapies for ALK-positive cancers .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC: 0.5 - 5 µg/mL against Mtb
AntitumorTumor regression in NSCLC models
SAR AnalysisEnhanced activity with specific substituents

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues: Pyrazine Carboxamides with Varied Substituents

  • N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (5b): Features a biphenyl group instead of oxazole-THF. Structural confirmation via $ ^1H $ NMR (e.g., aromatic protons at δ 7.67–7.17) and elemental analysis (C: 63.27%, H: 3.81%) .
  • N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide :

    • Substituent: CF$_3$-phenyl instead of oxazole-THF.
    • Studied via FT-IR and Raman spectroscopy; trifluoromethyl group enhances metabolic stability but may reduce solubility .

Heterocyclic Variations: Oxazole vs. Thiazole and Quinazoline Derivatives

  • Thiazole Derivatives (e.g., N-(2-Oxo-2-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}ethyl)-2-pyrazinecarboxamide): Replaces oxazole with thiazole (S vs. O heteroatom). Example: Antioxidant and MAO-B inhibitory activity reported for 4-(3-nitrophenyl)thiazol-2-ylhydrazones .
  • 4-Hydroxyquinazoline Derivatives (A1–A6): Replace oxazole with quinazolinone-piperazine scaffolds. Yields: 45.2–57.3%, melting points: 189.5–199.6°C. Chloro/fluoro substituents on phenyl rings modulate electronic properties and potency . Key Difference: Quinazoline’s fused ring system enhances rigidity, possibly improving target selectivity but reducing synthetic accessibility compared to oxazole-based compounds .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility Features
Target Compound (Hypothetical) ~190–200 (est.) N/A Enhanced solubility (THF group)
Quinazoline Derivative A6 189.8–191.4 48.1 Low aqueous solubility
Biphenyl Derivative 5b Not reported 72 Hydrophobic (biphenyl)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。